molecular formula H2N3O2PS B14694715 Phosphorazidothioic O,O-acid CAS No. 25841-82-1

Phosphorazidothioic O,O-acid

Cat. No.: B14694715
CAS No.: 25841-82-1
M. Wt: 139.08 g/mol
InChI Key: QGKHBSNGWYDUTQ-UHFFFAOYSA-N
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Description

Phosphorazidothioic O,O-acid is a phosphorus-containing compound characterized by the presence of an azide group (N₃) and a thio functional group (S) within its structure. Based on IUPAC nomenclature rules, the term "thio" indicates the replacement of an oxygen atom (=O) with sulfur (=S) in the parent phosphoric acid framework, while "azido" denotes the substitution of a hydroxyl (-OH) group with an azide (-N₃) moiety . This compound belongs to the broader class of phosphorothioic acids, which are derivatives of phosphoric acid with sulfur substitutions.

Properties

CAS No.

25841-82-1

Molecular Formula

H2N3O2PS

Molecular Weight

139.08 g/mol

IUPAC Name

azido-dihydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/H2N3O2PS/c1-2-3-6(4,5)7/h(H2,4,5,7)

InChI Key

QGKHBSNGWYDUTQ-UHFFFAOYSA-N

Canonical SMILES

[N-]=[N+]=NP(=S)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorazidothioic O,O-acid can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with sodium azide, followed by the addition of sulfur. The reaction conditions typically require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of catalysts and optimization of reaction conditions are crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Phosphorazidothioic O,O-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphines .

Scientific Research Applications

Phosphorazidothioic O,O-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound’s unique properties make it useful in studying biological systems and biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which phosphorazidothioic O,O-acid exerts its effects involves interactions with molecular targets and pathways. It

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Phosphorazidothioic O,O-acid and analogous phosphorus compounds, inferred from available evidence:

Compound Molecular Formula CAS RN Substituents Key Features
This compound* Not explicitly listed Not available O,O-dialkyl, azide (-N₃), thio (=S) Hypothesized structure: Combines azide reactivity with thio group’s nucleophilicity.
Methylphosphonothioic O,O-acid CH₅O₂PS 5994-73-0 O,O-dimethyl, thio (=S) Simpler alkyl chains; used in organophosphorus synthesis.
Propylphosphonothioic O,O-acid C₃H₉O₂PS 27797-35-9 O,O-dipropyl, thio (=S) Longer alkyl chains may enhance lipid solubility and stability.
Phosphorodithioic acid, O,O-dipropyl S-ester C₁₀H₂₃O₅PS₂Si 115764-57-3 O,O-dipropyl, dithio (=S₂), trimethoxysilyl Dual sulfur substitution increases electrophilicity; used in silane coupling.
O,O-Diethyl O-(4-nitrophenyl) ester C₁₀H₁₄NO₄PS 327-98-0 Aryl nitro group, thio (=S) High toxicity; employed as pesticides and acetylcholinesterase inhibitors.

Notes:

  • Structural Variations: Alkyl vs. Aryl Groups: Alkyl-substituted compounds (e.g., Methyl- and Propylphosphonothioic acids) exhibit higher volatility and solubility in nonpolar solvents compared to aryl-substituted derivatives (e.g., O,O-diethyl O-(4-nitrophenyl) ester) . Azide Functionality: The hypothetical azide group in this compound would confer explosive or reactive properties under certain conditions, analogous to other azide-containing compounds. Thio vs. Dithio: Dithio derivatives (e.g., Phosphorodithioic acid esters) demonstrate enhanced nucleophilic reactivity due to the presence of two sulfur atoms, enabling applications in crosslinking reactions .
  • Reactivity and Stability :

    • Thio-substituted phosphorus compounds are generally more resistant to hydrolysis than their oxo counterparts due to sulfur’s lower electronegativity .
    • Azide groups introduce thermal instability, requiring careful handling to avoid decomposition .
  • Applications :

    • Agricultural Chemicals : Phosphorothioic esters with aryl nitro groups (e.g., O,O-diethyl O-(4-nitrophenyl) ester) are widely used as insecticides .
    • Material Science : Dithio esters with silane groups (e.g., Phosphorodithioic acid, O,O-dipropyl S-ester) are utilized in surface functionalization .

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